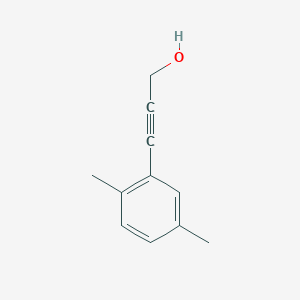

3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-ol, 97%

説明

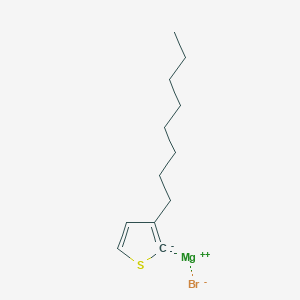

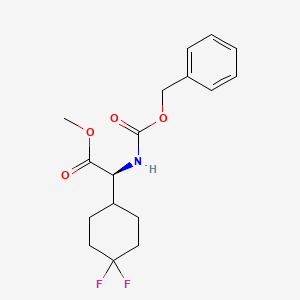

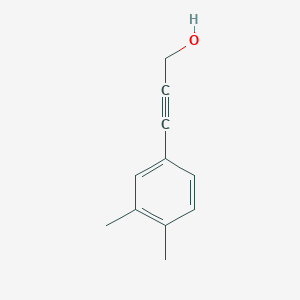

“3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-ol” is an organic compound. The “2,5-Dimethyl-phenyl” part suggests that it has a phenyl group (a ring of 6 carbon atoms, akin to benzene) with two methyl groups (CH3) attached at the 2nd and 5th positions . The “prop-2-yn-1-ol” part suggests that it has a three-carbon chain with a triple bond between the second and third carbons, and a hydroxyl group (OH) at the end .

Molecular Structure Analysis

The molecular structure of “3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-ol” would likely involve a phenyl ring with two methyl groups attached, connected to a three-carbon chain with a triple bond and a hydroxyl group .

Chemical Reactions Analysis

While specific reactions involving “3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-ol” are not available, similar compounds have been used in various reactions. For example, arene ruthenium complexes, which could potentially include “3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-ol” if it were complexed with ruthenium, have been used in catalysis, including transfer hydrogenation of ketones, oxidation of alcohols, and styrene ring-closing olefin metathesis .

作用機序

Target of Action

It has been found that similar compounds have shown significant activity against human colon cancer (hct116), murine leukemia (p388), and breast cancer (mcf7) cell lines .

Mode of Action

It can be inferred from related studies that such compounds may interact with cellular targets, leading to changes in cell proliferation and survival .

Biochemical Pathways

It’s plausible that the compound could influence pathways related to cell proliferation and survival, given its observed activity against certain cancer cell lines .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

Based on related studies, it can be inferred that the compound may have antiproliferative effects on certain cancer cell lines .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of similar compounds .

特性

IUPAC Name |

3-(2,5-dimethylphenyl)prop-2-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-9-5-6-10(2)11(8-9)4-3-7-12/h5-6,8,12H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUPKLXHLFXREM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C#CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-ol | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B6322625.png)

![6-Chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B6322653.png)